7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol
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Overview
Description
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8ClFO It is a derivative of indanone, characterized by the presence of chlorine and fluorine atoms on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate indanone derivative.
Halogenation: The indanone derivative undergoes halogenation to introduce chlorine and fluorine atoms. This step often involves the use of halogenating agents such as chlorine gas or fluorine-containing reagents.
Reduction: The halogenated indanone is then reduced to form the desired this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: Researchers investigate its biological activity, including its effects on various cellular pathways and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-one: This compound is structurally similar but lacks the hydroxyl group.
4-Fluoro-2,3-dihydro-1H-inden-1-ol: Similar structure but without the chlorine atom.
7-Chloro-2,3-dihydro-1H-inden-1-ol: Lacks the fluorine atom.
Uniqueness
7-Chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C9H8ClFO |
---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
7-chloro-4-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8ClFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2 |
InChI Key |
ODDDZPUCASMTRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1O)Cl)F |
Origin of Product |
United States |
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